molecular formula C18H33NaO3 B12510844 Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Cat. No.: B12510844
M. Wt: 320.4 g/mol
InChI Key: IJRHDFLHUATAOS-UHFFFAOYSA-M
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Description

Nomenclature and Stereochemical Considerations in Academic Discourse

The systematic name, Sodium (R,Z)-12-hydroxyoctadec-9-enoate, precisely describes the molecule's structure, which is critical for unambiguous scientific communication. wikipedia.orgnih.gov Each component of the name specifies a distinct structural feature, as detailed in the table below.

ComponentMeaning
Sodium Indicates the molecule is the sodium salt of a carboxylic acid. cymitquimica.com
(R,Z) Defines the specific stereochemistry of the molecule.
   » R From the Latin Rectus (right), this denotes the absolute configuration at the chiral center, which is carbon-12, the site of the hydroxyl group. wikipedia.orgnih.gov
   » Z From the German Zusammen (together), this denotes the configuration of the substituents on the same side of the carbon-carbon double bond located at carbon-9. wikipedia.org
12-hydroxy A hydroxyl (-OH) group is attached to the 12th carbon atom of the main chain. wikipedia.orgnih.gov
octadec- Refers to a backbone of 18 carbon atoms. wikipedia.org
-9-en- Specifies a carbon-carbon double bond located at the 9th carbon position. wikipedia.org
-oate The suffix for the deprotonated (anionic) form of a carboxylic acid, indicating it is a salt. cosmileeurope.eu

Table 1: Breakdown of the IUPAC nomenclature for this compound.

This precise stereochemical and structural designation is vital because different isomers can exhibit distinct physical and chemical properties. The trans isomer, for instance, is known as ricinelaidic acid. wikipedia.org

Natural Occurrence and Biogenetic Pathways in Plant and Microbial Systems

The primary natural source of the parent compound, ricinoleic acid, is the seed of the castor bean plant (Ricinus communis), where it is stored as a triglyceride (triricinolein). wikipedia.orgthecosmeticchemist.com It is also found in the sclerotium of the ergot fungus (Claviceps purpurea). wikipedia.org

In Ricinus communis, ricinoleic acid is synthesized in the developing endosperm. researchgate.netnih.gov The key biosynthetic step is the hydroxylation of oleic acid, a common C18:1 fatty acid. nih.gov This reaction is catalyzed by a specific enzyme known as oleate (B1233923) Δ12-hydroxylase (a fatty acyl desaturase homolog). researchgate.netnih.gov The process involves the following key steps:

Oleate is transferred from oleoyl-CoA to a phospholipid, phosphatidylcholine. portlandpress.comresearchgate.net

The oleate bound to phosphatidylcholine is then hydroxylated at the 12th carbon position by the oleate Δ12-hydroxylase enzyme, using NADH and molecular oxygen as co-substrates. researchgate.netportlandpress.comresearchgate.net

A specific phospholipase then releases the newly synthesized ricinoleic acid from the phosphatidylcholine backbone. portlandpress.comresearchgate.net

The free ricinoleic acid is then activated to ricinoleoyl-CoA and incorporated into triglycerides for storage. portlandpress.com

Beyond its native plant source, academic and industrial research has explored microbial systems for its production. This involves the heterologous expression of the oleate hydroxylase gene from organisms like Ricinus communis or Claviceps purpurea into engineered microbes such as the yeast Starmerella bombicola. acs.org Such biotechnological approaches aim to create alternative and controlled production platforms. acs.orgmdpi.com

Significance and Contemporary Academic Research Landscape of the Compound

This compound, often referred to as sodium ricinoleate (B1264116), is a subject of academic study primarily for its physicochemical properties as a surfactant and its utility as a building block in materials science. cymitquimica.comchemimpex.com

As a surfactant, its amphiphilic nature, with a long hydrophobic carbon tail and a hydrophilic carboxylate head, allows it to reduce the surface tension between oil and water, making it a subject of study for its emulsifying properties. cymitquimica.comchemimpex.comsaapedia.org Research has investigated its behavior in forming thermotropic liquid crystals and its function in stabilizing emulsions. wikipedia.org

In the field of materials science, the unique structure of the parent ricinoleic acid is particularly valuable. The presence of the hydroxyl group offers a reactive site for chemical modification and polymerization, a feature not present in more common fatty acids like oleic acid. nih.govroyalsocietypublishing.org Recent research has focused on using ricinoleic acid and its derivatives as capping and functionalizing agents in the synthesis of nanoparticles. nih.govroyalsocietypublishing.orgresearchgate.net Studies have demonstrated its use in preparing superparamagnetic iron oxide nanoparticles (SPIONs) and cadmium sulfide (B99878) (CdS) nanoparticles, where it acts as both a metal-complexing and capping agent. nih.govresearchgate.net The hydroxyl group on the surface-attached ricinoleate can be further modified, for example, through hydroxylation or polymerization, to alter the nanoparticles' properties, such as rendering them hydrophilic and dispersible in water. nih.gov

Furthermore, biochemical research investigates ricinoleic acid as a substrate for enzymatic transformations. For example, studies have shown that washed cells of Lactobacillus plantarum can convert ricinoleic acid into conjugated linoleic acid (CLA), a fatty acid of interest for its biological properties. tandfonline.comtaylorandfrancis.com

Research AreaFocus of InvestigationKey Findings
Surfactant Science Study of emulsifying and cleansing properties.Functions as an effective emulsifier and surfactant due to its molecular structure; forms various structural phases. wikipedia.orgcymitquimica.comcosmileeurope.eu
Materials Science / Nanotechnology Use as a capping and functionalizing agent for nanoparticles.The hydroxyl group allows for easy surface functionalization of nanoparticles (e.g., iron oxides, CdS), enabling control over properties like hydrophilicity. nih.govroyalsocietypublishing.orgresearchgate.net
Biocatalysis Enzymatic conversion into other valuable chemicals.Can be used as a substrate by certain microorganisms (e.g., Lactobacillus plantarum) to produce conjugated linoleic acid (CLA). tandfonline.com
Polymer Chemistry Use as a monomer for bio-based polymers.The hydroxyl group can initiate ring-opening polymerization for creating polyesters like polylactic acid. nih.gov

Table 2: Overview of contemporary academic research areas involving this compound and its parent acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33NaO3

Molecular Weight

320.4 g/mol

IUPAC Name

sodium;12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1

InChI Key

IJRHDFLHUATAOS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+]

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Sodium R,z 12 Hydroxyoctadec 9 Enoate

Preparation of Ricinoleic Acid Precursor from Natural Sources

Ricinoleic acid is the primary fatty acid found in castor oil, derived from the seeds of the Ricinus communis L. plant, where it constitutes about 89-92% of the fatty acid content. jst.go.jpnih.govresearchgate.netjst.go.jpwikipedia.org The extraction of ricinoleic acid from castor oil is the foundational step for synthesizing its derivatives. The triglyceride structure of castor oil, known as triricinolein, must be broken down to liberate the fatty acid. jst.go.jpresearchgate.net This is primarily achieved through hydrolysis or transesterification.

Hydrolysis is a common chemical process used to cleave the ester bonds in the triglycerides of castor oil, yielding ricinoleic acid and glycerol (B35011). jst.go.jpissr.edu.kh This can be accomplished through several methods, including chemical and enzymatic routes.

Alkaline-catalyzed hydrolysis, or saponification, is a widely used method for obtaining ricinoleic acid from castor oil. castoroil.in This process typically involves heating the oil with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a solvent like ethanol (B145695). jst.go.jpresearchgate.net The reaction occurs under reflux conditions, generally at temperatures between 70-100°C. jst.go.jp The hydroxide ions from the alkali attack the electrophilic carbon atoms of the triglyceride's carbonyl groups, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bonds to produce glycerol and the salt of ricinoleic acid. researchgate.net The free fatty acid is then liberated by acidifying the mixture. researchgate.net For instance, one method involves refluxing castor oil with potassium hydroxide in ethanol for one hour, followed by evaporation of the solvent and acidification with hydrochloric acid to a pH of 1. researchgate.net Another approach uses an 80% caustic solution to split sodium ricinoleate (B1264116) from castor oil. researchgate.net

Enzymatic hydrolysis represents a greener and more specific alternative to chemical methods. jst.go.jpnih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils. researchgate.net Various lipases have been employed for the hydrolysis of castor oil to produce ricinoleic acid, including those from Candida rugosa (CRL), Porcine pancreatic lipase (B570770) (PPL), and immobilized lipases like Lipozyme TL IM. jst.go.jpnih.gov The effectiveness of the hydrolysis depends on several factors, including the type of lipase, pH, temperature, and reaction time. nih.gov For example, using immobilized PPL on celite, a maximum yield of ricinoleic acid was achieved at a pH of 7-8 and a temperature of 50°C over a 3-hour reaction period. nih.gov Lipase from Pseudomonas sp. f-B-24 has also been shown to be effective, with optimal conditions identified as a temperature of 40°C. tandfonline.com A study optimizing conditions for Lipozyme TL IM found that an enzyme load of 8.9% at 41.3°C for 39.2 hours resulted in a hydrolysis ratio of 96.2 ± 1.5%. researchgate.net This highlights the high efficiency of enzymatic processes. nih.govjst.go.jp

Table 1: Comparison of Different Lipase-Catalyzed Hydrolysis Methods for Castor Oil
Lipase Source/TypeOptimal TemperatureOptimal pHReaction TimeAchieved Hydrolysis/YieldReference
Immobilized Porcine Pancreatic Lipase (PPL)50°C7-83 hoursNot specified nih.gov
Lipozyme TL IM41.3°CNot specified39.2 hours96.2 ± 1.5% researchgate.net
Pseudomonas sp. f-B-2440°CNot specified72 hours~82% tandfonline.com
Oat (Avena sativa L.) Seed LipaseNot specifiedNot specifiedNot specified~90% researchgate.net

Transesterification is another key pathway, primarily used to produce esters of ricinoleic acid, such as methyl ricinoleate, which can then be hydrolyzed to yield pure ricinoleic acid. jst.go.jp This process involves reacting castor oil with an alcohol, most commonly methanol (B129727), in the presence of a catalyst. jst.go.jpoc-praktikum.de Alkaline catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) are frequently used. jst.go.jp The reaction typically proceeds at temperatures below 100°C for 1 to 3 hours. jst.go.jp Using NaOH as a catalyst with 20% methanol at 30°C for 90 minutes has been shown to produce methyl ricinoleate with a purity of 96.26% and a yield of 95.38%. jst.go.jpjst.go.jp When sodium methoxide is used, a yield of 86.10% has been reported. jst.go.jpjst.go.jp The resulting methyl ricinoleate can be isolated and subsequently hydrolyzed, often with a base catalyst, to produce high-purity ricinoleic acid. jst.go.jp Enzymatic transesterification using typoselective lipases has also been explored to obtain fractions enriched with ricinoleic acid esters. google.com

Hydrolysis Methodologies for Castor Oil

Conversion of Ricinoleic Acid to Sodium (R,Z)-12-hydroxyoctadec-9-enoate

The final step in the synthesis of this compound involves converting ricinoleic acid or its esters into the corresponding sodium salt. This is achieved through direct saponification of the oil or by neutralizing the purified ricinoleic acid.

Sodium ricinoleate can be prepared through two primary routes:

Saponification: This method involves the direct reaction of castor oil (triricinolein) or methyl ricinoleate with sodium hydroxide. issr.edu.khrsc.org When castor oil is boiled with a sodium hydroxide solution, the ester bonds are hydrolyzed, splitting off the glycerol backbone and forming sodium ricinoleate directly. issr.edu.khrsc.org This process is a common method for soap making. issr.edu.kh For example, saponifying 80 grams of castor oil with approximately 10 grams of sodium hydroxide dissolved in water can produce the desired soap. google.com

Neutralization: A more refined approach involves first isolating pure ricinoleic acid through the hydrolysis methods described previously. google.com The purified ricinoleic acid is then reacted with a stoichiometric amount of a sodium base, typically high-purity sodium hydroxide, to form the sodium salt. google.com This method yields a purer form of sodium ricinoleate, free from the impurities that might be present if prepared by direct saponification of the oil. google.com The resulting product is an alcohol-substituted, unsaturated aliphatic basic organic salt. nih.gov

Table 2: Summary of Saponification and Neutralization Processes
ProcessStarting MaterialReagentKey Process DetailsProductReference
SaponificationCastor OilSodium Hydroxide (NaOH)Boiling the oil with NaOH solution.Sodium Ricinoleate and Glycerol issr.edu.khrsc.org
NeutralizationPurified Ricinoleic AcidStoichiometric C.P. Sodium HydroxideNeutralizing the free fatty acid with a precise amount of NaOH.Pure Sodium Ricinoleate google.com
SaponificationCastor OilTriple molar amount of NaOHPresaponification to prepare sodium ricinoleate for further reactions.Sodium Ricinoleate nih.gov

Purification Methodologies for the Sodium Salt

The purification of sodium ricinoleate is crucial for its application, aiming to remove other fatty acids present in castor oil, such as stearic and oleic acids. ebm-journal.org Early methods involved cooling the free fatty acids from hydrolyzed castor oil to precipitate solid fatty acids. acs.org However, this was often incomplete. acs.org

More refined strategies have been developed to achieve high purity. One common approach involves the saponification of castor oil, followed by the purification of the resulting soaps. For instance, the barium soaps of the fatty acids can be prepared and then purified by recrystallization from alcohol. ebm-journal.orgacs.org Following recrystallization, the purified barium ricinoleate is treated with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to liberate the pure ricinoleic acid. ebm-journal.org This pure acid is then neutralized with a stoichiometric amount of sodium hydroxide (NaOH) to yield high-purity sodium ricinoleate. google.com A product purified in this manner can form a clear aqueous solution, which is an indicator of purity, as impurities like stearates or oleates can cause turbidity. ebm-journal.org

Another effective methodology involves the esterification of the crude fatty acids to their methyl esters. acs.org The resulting methyl ricinoleate can be separated from the esters of other fatty acids by fractional distillation under vacuum. acs.orggoogle.com The purified methyl ricinoleate is then saponified with an alkali solution to produce the sodium salt. google.com To ensure the removal of any remaining esters, the neutralized solution can be heated with excess alkali before the final liberation of the pure fatty acid. google.com

A summary of key purification techniques is presented below.

Method Description Key Reagents/Steps Reference
Fractional Crystallization Cooling an alcoholic solution of mixed fatty acids to precipitate the more saturated, solid fatty acids.Ethanol/Methanol, Low temperature google.com
Barium Soap Recrystallization Conversion of fatty acids to barium salts, which are then purified by recrystallization from alcohol before conversion back to the free acid.Barium chloride, Ethanol, HCl/H₂SO₄ ebm-journal.orgacs.org
Fractional Distillation of Esters Esterification of fatty acids (e.g., to methyl esters) followed by vacuum distillation to separate based on boiling points, then saponification.Methanol, Esterification catalyst, Vacuum distillation, NaOH acs.orggoogle.com

Synthesis of Advanced Ricinoleate-Based Derivatives

The trifunctional nature of ricinoleic acid makes it an ideal platform for synthesizing a wide array of derivatives with tailored properties for various industrial applications. ambujasolvex.com

Esterification is a primary transformation of ricinoleic acid and its sodium salt. The carboxyl group is readily esterified, and the hydroxyl group can also undergo esterification to form diesters. ambujasolvex.comresearchgate.net These reactions can be catalyzed by various means. For example, lipase-catalyzed esterification is used to produce polyesters. google.com Chemical catalysts such as zinc chloride (ZnCl₂) are also employed for esterification reactions with various carboxylic acids or alcohols. aip.orgui.ac.id Studies have also explored catalyst-free esterification with methanol under near-critical and supercritical conditions, achieving high conversions at elevated temperatures and pressures. rsc.org

The synthesis of octyl-10,12-dihydroxy-9-acyloxystearate derivatives involves a multi-step process beginning with the epoxidation of ricinoleic acid, followed by reaction with various fatty acids and final esterification with octanol. researchgate.net Another approach involves the transesterification of castor oil using a lipase from Geotrichum candidum to selectively produce ricinoleic acid esters. google.com

Reaction Type Reactants Catalyst/Conditions Product Reference
Esterification Ricinoleic acid, MethanolNear-critical/supercritical (523–673 K, 20 MPa)Methyl ricinoleate rsc.org
Esterification Oxidized ricinoleic acid, Acetic/Lauric/Oleic acidZnCl₂, 60°COxidized ricinoleic acid esters aip.orgui.ac.id
Esterification Ricinoleic acid, OctanolEpoxidation, reaction with fatty acidsOctyl-10,12-dihydroxy-9-acyloxystearate researchgate.net
Enzymatic Transesterification Castor oil, Light alcoholGeotrichum candidum lipaseRicinoleic acid ester-rich fraction google.com

The secondary hydroxyl group at the C-12 position is a key site for chemical modification, imparting unique properties to the resulting derivatives. researchgate.net This group can be acetylated, alkoxylated, or esterified. ambujasolvex.com For instance, reacting ricinoleic acid with acetic anhydride (B1165640) leads to the formation of ricinoleic acetic ester (RAE). nih.gov This hydroxyl group's presence allows for the creation of various non-natural derivatives, such as methoxy, gem-difluoro, and azide (B81097) substituted compounds, through stereo-controlled synthesis. mdpi.com

The double bond between C-9 and C-10 provides another site for functionalization. Ethenolysis, a cross-metathesis reaction with ethylene, is an efficient method for cleaving the molecule at this site. rsc.org The ethenolysis of methyl ricinoleate, using a commercial homogeneous ruthenium catalyst under mild conditions, yields valuable oleochemicals: methyl dec-9-enoate (B1236301) and dec-1-ene-4-ol. rsc.org This reaction can also be successfully applied to ricinoleic acid and castor oil directly. rsc.org

Ricinoleic acid is a valuable monomer for producing biodegradable polymers due to its bifunctional nature (carboxyl and hydroxyl groups). researchgate.net It can undergo self-polycondensation to form polyricinoleic acid (PRA). google.com Lipase-catalyzed polymerization in the presence of synthetic zeolite can yield high-molecular-weight polyesters (Mw > 20,000). google.com

Furthermore, ricinoleic acid is a key component in the synthesis of poly(ester-anhydride)s, which are noted for their applications in drug delivery. nih.govacs.orgnih.gov These polymers are often synthesized by reacting ricinoleic acid-derived diacid monomers with anhydrides like acetic anhydride, followed by melt condensation. nih.govacs.org For example, ricinoleic acid can be reacted with succinic or maleic anhydride to form diacid half-esters, which are then polymerized. nih.gov The resulting polymers, such as poly(sebacic acid-ricinoleic acid) (P(SA-RA)), exhibit enhanced stability due to the hydrophobic side chains of the ricinoleic acid units, which hinder hydrolytic cleavage. nih.govacs.orgresearchgate.net

Polymer Type Monomers/Precursors Synthesis Method Key Features Reference
Polyricinoleate Ricinoleic acid or its estersImmobilized lipase catalysisHigh Mw (>20,000), Low Tg (<-40°C) google.com
Poly(ester-anhydride) Ricinoleic acid, Succinic/Maleic/Phthalic anhydridesMelt condensation of ester-diacidsStable at room temperature, potential for drug delivery nih.govacs.org
Poly(ester-anhydride) Ricinoleic acid, Sebacic acidMelt polycondensationAlternating ester-anhydride structure, stable for >18 months researchgate.net
Unsaturated Polyester Ricinoleic acid, Glutaric acid, α,ω-diolsSelf-catalyzed melt polycondensationBiodegradable, cross-linkable researchgate.net

The functional groups of ricinoleic acid facilitate its incorporation into more complex molecular architectures like bio-conjugates and hybrid materials. Lipases can be used under solvent-free conditions to conjugate oligo-ricinoleic acid derivatives with other functional molecules, such as 10-undecenoic acid, to introduce a reactive terminal double bond. mdpi.com This allows for further polymerization or attachment to other structures. mdpi.com

Ricinoleic acid-derived monomers can also be used in emulsion polymerization to create novel materials. For example, methacrylated ricinoleic acid (MRA) has been synthesized and incorporated into miniemulsion polymerization with methyl acrylate (B77674) and butyl acrylate to produce latexes for coatings. emerald.com Additionally, ricinoleic acid has been used to synthesize AB-type monomers for the production of bio-based polyurethanes through a self-condensation approach. acs.org These strategies highlight the potential of ricinoleic acid as a building block for advanced functional materials.

Advanced Analytical and Characterization Methodologies for Sodium R,z 12 Hydroxyoctadec 9 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating Sodium (R,Z)-12-hydroxyoctadec-9-enoate from complex mixtures and quantifying its concentration. The choice of technique often depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acids and their salts. For this compound, HPLC methods are often developed for its parent fatty acid, ricinoleic acid. A newly validated HPLC-DAD (Diode Array Detector) method has been established for the identification and quantification of ricinoleic acid, which can be applied to complex systems like polymeric nanocapsules. nih.govnih.gov This method demonstrates good linearity, accuracy, precision, and robustness. nih.gov

The separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often acidified with phosphoric acid to ensure the protonation of the carboxylate group. nih.govnih.gov The use of a Diode Array Detector allows for the specific detection of ricinoleic acid based on its UV absorbance. nih.gov A study reported a symmetric peak for ricinoleic acid with a retention time of approximately 7.5 minutes under specific chromatographic conditions. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for ricinoleic acid have been reported to be 1.112 µg/mL and 3.37 µg/mL, respectively. nih.gov

For the separation of enantiomers, chiral HPLC is the method of choice. csfarmacie.cz This can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com Polysaccharide-based CSPs are among the most popular for resolving chiral isomers. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. chiralpedia.com

Table 1: HPLC Parameters for Ricinoleic Acid Analysis nih.govnih.gov
ParameterCondition
Mobile PhaseAcetonitrile:Water (65:35, v/v) with 1.5% Phosphoric Acid
ColumnC18
Flow Rate0.8 mL/min
Temperature25 °C
Injection Volume20 µL
DetectionDiode Array Detector (DAD)
Retention Time~7.5 min

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of fatty acids. However, due to the low volatility and polar nature of fatty acids like ricinoleic acid, derivatization is a necessary step to convert them into more volatile and thermally stable compounds. youtube.com A common derivatization method is esterification, where the fatty acid is converted into its fatty acid methyl ester (FAME). youtube.com This is often achieved by reacting the sample with a reagent like boron trifluoride in methanol (B129727). youtube.com

The resulting methyl ricinoleate (B1264116) can then be readily analyzed by GC. medchemexpress.com The separation is typically performed on a capillary column with a suitable stationary phase, and the components are detected by a flame ionization detector (FID) or a mass spectrometer. nih.gov GC-MS provides not only quantitative data but also structural information through the fragmentation patterns of the analyte. iosrjournals.org Comparative analyses have shown good agreement between the quantification results of ricinoleic acid methyl ester obtained by GC and other techniques like HPLC and HPTLC. actascientific.com One study reported a retention time of 9.9 minutes for ricinoleic acid methyl ester in a GC analysis. actascientific.com

Table 2: Comparative Quantification of Ricinoleic Acid Methyl Ester actascientific.com
Analytical MethodMean Concentration (% w/w)
HPTLC92.83
GC94.13
HPLC93.76

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers. specificpolymers.com For polymeric derivatives of this compound, such as polyricinoleic acid (PRA), SEC is used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). specificpolymers.comresearchgate.net

The principle of SEC is based on the separation of molecules according to their hydrodynamic volume. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules have a longer path through the column and elute later. The analysis of oligo-ricinoleic acid by GPC has been reported to determine its degree of polymerization. mdpi.com The technique is crucial for monitoring the progress of polymerization reactions and for assessing the stability of the resulting polymers. specificpolymers.com The choice of solvent for SEC analysis depends on the solubility of the polymer, with common solvents being tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, which is vital for its structural elucidation and purity assessment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. hyphadiscovery.comchemrxiv.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov

In the ¹H NMR spectrum of the parent compound, ricinoleic acid, specific signals can be assigned to the different protons in the structure. rsc.org For instance, the olefinic protons at C-9 and C-10 appear as a multiplet around δ 5.4-5.6 ppm. rsc.org The proton on the carbon bearing the hydroxyl group (C-12) is observed at approximately δ 3.4 ppm, while the hydroxyl proton itself appears as a broad singlet around δ 3.65 ppm. rsc.org The terminal methyl protons give a triplet signal at about δ 0.87 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the double bond (C-9 and C-10) and the carbon attached to the hydroxyl group (C-12) have characteristic chemical shifts. researchgate.net The carboxyl carbon (C-1) is also readily identifiable at the downfield end of the spectrum. For the sodium salt, the chemical shifts of the protons and carbons near the carboxylate group will be affected compared to the free acid.

Table 3: Representative ¹H NMR Chemical Shifts for Ricinoleic Acid rsc.org
Proton(s)Chemical Shift (δ, ppm)Multiplicity
Terminal CH₃0.87Triplet
Chain (CH₂)n1.2-1.4Broad Singlet
CH₂ at C-2 and C-32.1 and 1.6Multiplet
CH₂ at C-8 and C-112.3 and 2.4Multiplet
CH at C-123.4Multiplet
OH3.65Broad Singlet
Olefinic CH at C-9 and C-105.4-5.6Multiplet

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com The IR spectrum of this compound will show characteristic absorption bands corresponding to its key structural features.

The spectrum of its precursor, ricinoleic acid, displays a broad band in the region of 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group and the carboxylic acid. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2854 and 2926 cm⁻¹. researchgate.net A sharp peak for the C=O stretching of the carboxylic acid group appears at approximately 1726 cm⁻¹. researchgate.net The C=C stretching of the double bond is typically found around 1561-1650 cm⁻¹. researchgate.net For the sodium salt, the C=O stretching of the carboxylate group will shift to a lower wavenumber compared to the carboxylic acid, typically appearing as a strong band in the 1550-1610 cm⁻¹ region. The broad O-H band from the carboxylic acid will be absent, but the O-H stretching from the secondary alcohol will remain. researchgate.net

Table 4: Key IR Absorption Bands for Ricinoleic Acid researchgate.net
Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol and Carboxylic Acid)3000-3500Broad Stretching Vibration
C-H (Alkyl)2854, 2926Stretching Vibration
C=O (Carboxylic Acid)~1726Stretching Vibration
C=C (Alkene)~1561Stretching Vibration
O-H (Carboxylic Acid)~1404Bending Vibration

Microscopic and Imaging Techniques

High-Resolution Scanning Electron Microscopy (HR-SEM) is an essential technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. While HR-SEM does not image the individual molecule of this compound, it is invaluable for characterizing the structure of materials and formulations containing the compound, such as nanoparticles, emulsions, or films. acs.org

In research contexts, SEM has been used to study the effects of sodium ricinoleate on biological surfaces, revealing significant morphological changes at the microscopic level. nih.gov When used to analyze nanoparticles formulated with ricinoleic acid, HR-SEM can provide detailed information on particle size, shape, and surface texture. nih.gov The technique scans a focused beam of electrons over a sample's surface to produce high-resolution images, and it can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to provide elemental composition of the viewed area. researchgate.net For this compound, this would involve examining the morphology of its solid-state crystalline structure or the structure of its self-assembled aggregates.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. aps.org AFM is uniquely suited for characterizing the nanoscale topographical features and mechanical properties of surfaces. It can be used to study thin films, self-assembled monolayers, or nanoparticles composed of or functionalized with this compound. nih.govnih.gov

The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a three-dimensional image of the surface can be constructed. uba.ar Key applications for the analysis of sodium ricinoleate systems include:

Imaging of Self-Assembled Structures: Visualizing micelles or bilayers formed by the surfactant on a substrate.

Surface Roughness Analysis: Quantifying the smoothness of films or coatings incorporating the compound.

Nanomechanical Properties: By performing force-distance measurements, AFM can probe properties like adhesion and elasticity of sodium ricinoleate-containing surfaces. uba.ar

AFM is particularly advantageous as it can operate in a liquid environment, allowing for the characterization of sodium ricinoleate structures in physiologically relevant aqueous media. nih.gov

Other Physicochemical Characterization Methods

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. researchgate.net As a surfactant, this compound forms micelles in aqueous solutions above its critical micelle concentration (CMC). wikipedia.orgnih.gov DLS is the primary technique for characterizing the size and stability of these micelles and other nanoparticles.

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, causing slower fluctuations. libretexts.orgresearchgate.net Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. researchgate.net

DLS is crucial for studying how factors like concentration, temperature, pH, and ionic strength influence the size and aggregation state of sodium ricinoleate micelles. muser-my.comrsc.org

Table 3: Typical Data Output from DLS Analysis of a Micellar Solution

ParameterDescriptionTypical Value Range for Micelles
Z-Average Diameter (d.nm)The intensity-weighted mean hydrodynamic diameter.2 - 20 nm
Polydispersity Index (PDI)A measure of the width of the particle size distribution. Values < 0.1 indicate a monodisperse sample.0.1 - 0.4
Size Distribution by IntensityShows the relative intensity of light scattered by particles in various size bins.Bimodal or Multimodal possible

This interactive table outlines the key parameters obtained from a DLS experiment, which are used to characterize nanoparticles and micelles formed by this compound in solution.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, including the identification of different polymorphic forms. This compound, also known as sodium ricinoleate, is known to exhibit several polymorphic structural phases. capes.gov.br The study of these different crystalline forms is essential as they can possess distinct physical properties.

The analysis of anhydrous sodium soaps, such as sodium ricinoleate, through XRD reveals their crystalline nature. nist.gov The diffraction patterns obtained can be used to identify the specific phases present in a sample. nist.gov For instance, different crystalline phases of sodium soaps, designated as alpha, beta, delta, and omega, are distinguished by the positions and intensities of their long and short spacings in the XRD pattern. nist.gov While specific crystallographic data for this compound is not widely available in public literature, research on similar anhydrous sodium soaps indicates that they form complex structures. For example, acid-soap crystals of sodium palmitate have been shown to have chains tilted at a significant angle relative to the lamellar sheets. acs.org

It has been noted that anhydrous sodium ricinoleate forms thermotropic liquid crystals, which are states of matter intermediate between conventional liquids and solid crystals. nih.gov The study of these phases and their transitions often involves variable-temperature XRD to track the changes in the crystal lattice as a function of temperature.

A detailed crystallographic analysis would typically yield the following data for each polymorph:

Crystal System: The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: A more detailed description of the crystal's symmetry.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical this compound Polymorph

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)8.2
c (Å)35.1
α (°)90
β (°)90
γ (°)90

Note: The data in this table is illustrative and not based on experimental results for this compound, as specific data was not available in the searched sources.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method for determining the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.

For this compound, TGA can provide critical information about its decomposition temperature and the nature of its thermal degradation. The thermal behavior of sodium salts of fatty acids has been a subject of investigation. capes.gov.br Generally, the decomposition of sodium soaps occurs in distinct stages. For instance, the TGA of some polymeric sodium salts shows multi-step degradation processes. marquette.edu The thermal decomposition of related materials, such as estolides derived from ricinoleic acid, also exhibits a multi-stage degradation pattern.

A typical TGA analysis of this compound would likely show an initial weight loss at lower temperatures (around 100 °C) corresponding to the evaporation of any residual water. The main decomposition of the organic structure would occur at significantly higher temperatures. The thermal degradation of magnesium soaps, for example, has been observed in the range of 300 to 500 °C. researchgate.net The final residue at the end of the TGA run would typically be a stable inorganic compound, such as sodium carbonate or sodium oxide, depending on the atmosphere used (inert or oxidative).

Interactive Data Table: Illustrative TGA Data for this compound

Decomposition StepTemperature Range (°C)Mass Loss (%)Corresponding Event
150 - 1202.5Loss of adsorbed water
2250 - 40045.0Decomposition of the hydrocarbon chain
3400 - 55020.0Further degradation and char formation
Final Residue> 55032.5Stable inorganic residue

Note: The data in this table is illustrative and not based on specific experimental results for this compound, as detailed TGA curve data was not available in the searched sources.

The combination of XRD and thermal analysis provides a comprehensive understanding of the solid-state properties of this compound, which is vital for its quality control and application in various industries.

Biological and Biochemical Research Investigations Non Clinical Focus on Sodium R,z 12 Hydroxyoctadec 9 Enoate

Molecular Interactions with Cellular Receptors and Signaling Pathways

Research has identified that ricinoleic acid, the active principle of Sodium (R,Z)-12-hydroxyoctadec-9-enoate, directly interacts with prostanoid receptors, specifically the EP3 receptor. researchgate.netmpg.de This interaction is considered a key mechanism behind its biological effects. researchgate.net Studies have shown that ricinoleic acid activates EP3 prostanoid receptors on intestinal and uterine muscle cells. researchgate.net In-silico and in-vitro studies have demonstrated that ricinoleic acid has a high binding affinity for the EP3 receptor. researchgate.net This agonism at the EP3 receptor can trigger downstream signaling events. researchgate.net

While the primary interaction is with the EP3 receptor, there is also evidence suggesting a potential role for the EP4 receptor. Some studies have noted that both EP3 and EP4 receptors are expressed in tissues that respond to ricinoleic acid. researchgate.netnih.gov Furthermore, research has demonstrated a dual agonism of ricinoleic acid, showing interaction with both FP and EP3 receptors, with the EP3 agonism being significantly higher at lower doses. researchgate.net The activation of EP3 receptors by ricinoleic acid can also lead to the release of other prostaglandins, such as PGF2alpha. researchgate.net

The prostanoid EP3 receptor is a G protein-coupled receptor (GPCR). mpg.dekhanacademy.orgsonar.ch Therefore, the effects of ricinoleic acid are mediated through GPCR signaling pathways. The activation of the EP3 receptor by ricinoleic acid initiates a cascade of intracellular events characteristic of GPCR signaling. mpg.de This was confirmed through experiments where hundreds of receptors were systematically turned off, ultimately identifying the EP3 receptor as the key mediator of ricinoleic acid's effects. mpg.de The interaction of ricinoleic acid with the EP3 GPCR on muscle cells of the intestine and uterus stimulates their activity. mpg.de Many long-chain fatty acids are known to activate GPCRs like GPR40 and GPR120, which play roles in various physiological processes. nih.govnih.gov The action of ricinoleic acid through the EP3 receptor is a specific example of a fatty acid derivative exerting its effects via a GPCR.

Impact on Cellular Physiology and Function in In Vitro Models

In vitro studies using everted hamster jejunal and ileal segments have demonstrated that ricinoleic acid has a significant inhibitory effect on water and electrolyte absorption. nih.gov At a mucosal concentration of 2.0 mM, ricinoleate (B1264116) was a potent inhibitor of water absorption. nih.gov Its inhibitory effect was greater than or equal to its trans isomer, ricinelaidate, and other unsaturated fatty acids like linoleate (B1235992) and oleate (B1233923). nih.gov The presence of the hydroxyl group on the ricinoleic acid molecule appears to be crucial for this inhibitory activity on water absorption. nih.gov The mechanism is thought to involve the membrane-disruptive effects of the detergent-like molecule. nih.gov

Table 1: Comparative Inhibition of Water Absorption by Unsaturated Fatty Acids in Hamster Jejunum and Ileum In Vitro

Compound (2.0 mM) Rank Order of Potency on Inhibition of Water Absorption
Ricinoleate ≥ Ricinelaidate
Ricinelaidate ≥ Linoleate
Linoleate > Oleate
Oleate > Linelaidate
Linelaidate > Elaidate

Data sourced from in vitro studies on everted hamster jejunal and ileal segments. nih.gov

Contrary to the long-held belief that it acts as a stimulant or irritant, in vitro studies have shown that ricinoleic acid produces a dose-dependent depression of intestinal smooth muscle contractions. nih.gov In experiments using coaxially stimulated guinea-pig ileum, ricinoleate at concentrations of 1.25 x 10-5 to 4 x 10-4 M caused a dose-dependent depression of contractions. nih.gov This effect was specific to ricinoleic acid and its alcohol derivative, ricinoleyl alcohol, as other structurally related fatty acids did not produce this action. nih.gov Similar depressive effects were observed on the spontaneously contracting rabbit jejunum. nih.gov However, on depolarized smooth muscle preparations (guinea-pig taenia coli and rat colon), the depression was slower to onset and required higher concentrations. nih.gov

Table 2: Effect of Ricinoleate on In Vitro Smooth Muscle Preparations

Tissue Preparation Effect of Ricinoleate Concentration Range
Coaxially stimulated guinea-pig ileum Dose-dependent depression of contractions 1.25 x 10-5 to 4 x 10-4 M
Spontaneously contracting rabbit jejunum Depression of contractions Not specified
90 mM Potassium depolarized guinea-pig taenia coli Slower onset depression of contractions ~10x higher than ileum
90 mM Potassium depolarized rat colon Slower onset depression of contractions ~10x higher than ileum

Data from a comparative in vitro study. nih.gov

Antimicrobial and Antifungal Activity Studies

Sodium ricinoleate has been identified as a bactericide. wikipedia.orgspectrumchemical.com It has shown activity against in vitro plaque formation, particularly affecting Streptococcus mutans. nih.gov Glycoside derivatives of ricinoleic acid have also been synthesized and tested for their antibacterial properties, with some showing promising wide-spectrum activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. rsc.org The mechanism is thought to involve an increase in bacterial cell membrane permeability, leading to cell death. rsc.org

In terms of antifungal activity, ricinoleic acid has demonstrated effects against Aspergillus niger. nih.gov In one study, ricinoleic acid produced by Lactobacillus hammesi showed antifungal activity with a minimum inhibitory concentration (MIC) of 2400 μg/mL against A. niger. nih.gov The antifungal efficacy of hydroxy fatty acids like ricinoleic acid is linked to structural attributes such as the presence and position of the hydroxyl group on the carbon chain. nih.gov

Table 3: Investigated Antimicrobial and Antifungal Activity

Organism Compound/Derivative Observed Effect Source
Streptococcus mutans Sodium Ricinoleate Inhibition of in vitro plaque formation nih.gov
Gram-positive bacteria (e.g., Staphylococcus aureus) Ricinoleic acid glycosides Wide spectrum antibacterial activity rsc.org

Inhibition of Bacterial Growth and Biofilm Formation

This compound, as a salt of ricinoleic acid, has demonstrated notable antibacterial properties and the ability to interfere with biofilm formation. researchgate.net Ricinoleic acid, which constitutes about 90% of castor oil, is believed to be the primary component responsible for these effects. mdpi.comnih.gov

Research has shown that castor oil and ricinoleic acid can attenuate the virulence of pathogenic bacteria. researchgate.net Studies evaluating a 10% castor oil solution demonstrated a significant reduction in the counts of several bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Escherichia coli, and Streptococcus mutans. scielo.br The same study showed it completely eliminated Bacillus subtilis. scielo.br The mechanism of action is partly attributed to the surfactant properties of sodium ricinoleate, which can disrupt cell membranes. researchgate.netwikipedia.org

Furthermore, the compound has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. researchgate.netresearchgate.net For instance, castor oil has been found to be effective against biofilms of E. coli and Staphylococcus aureus. mdpi.com One study documented that castor oil could eradicate a pre-formed P. aeruginosa biofilm by 30%. researchgate.net The anti-biofilm activity is crucial as it can enhance the susceptibility of bacteria to other antimicrobial agents. researchgate.net

Table 1: Antimicrobial Action of 10% Castor Oil Solution against Various Microorganisms

Microorganism Efficacy of 10% Castor Oil Solution Reference
Bacillus subtilis Complete elimination scielo.br
Staphylococcus aureus Significant reduction in counts scielo.br
Pseudomonas aeruginosa Significant reduction in counts scielo.br
Candida albicans Significant reduction in counts scielo.br
Escherichia coli Significant reduction in counts scielo.br
Streptococcus mutans Significant reduction in counts scielo.br
Enterococcus faecalis Non-significant action scielo.br

Antifungal and Antiviral Mechanisms

The applications of ricinoleic acid and its derivatives extend to combating fungal and viral pathogens. The antifungal properties of ricinoleic acid have been documented, with studies showing its effectiveness against various fungal species. mdpi.com Research has demonstrated that ricinoleic acid exhibits antifungal activity against the mold Aspergillus niger, with a minimum inhibitory concentration (MIC) of 2400 μg/mL. nih.gov This suggests a direct inhibitory effect on fungal growth.

In the realm of virology, research has focused on the broader extracts of the Ricinus communis plant, from which ricinoleic acid is derived. Leaf extracts of Ricinus communis have shown antiviral activity against several viruses. africaresearchconnects.comresearchgate.net Specifically, these extracts demonstrated high anti-replicative activity against Hepatitis A virus (HAV) and moderate activity against Coxsackie B virus type 4 (COXB4). africaresearchconnects.comnih.gov Furthermore, the methanol (B129727) extract showed protective activity against Herpes Simplex Virus type 1 (HSV1). africaresearchconnects.comnih.gov The antiviral effects are attributed to the various phytochemicals present in the extracts, including alkaloid and phenolic derivatives, which are thought to interfere with viral replication and entry into host cells. africaresearchconnects.comresearchgate.net

Entomological and Pest Control Applications

Sodium ricinoleate has been identified as a potent insecticide against arthropod vectors such as Aedes aegypti, the primary carrier of dengue fever, Zika, and chikungunya viruses. Studies have shown that it is effective at low concentrations. It is concluded that sodium ricinoleate at a concentration of 0.2025 mg/dL can cause 90% mortality in A. aegypti larvae.

The insecticidal activity of sodium ricinoleate extends to potent larvicidal effects and the disruption of the reproductive cycle of A. aegypti. Even at sublethal doses, the compound causes significant mortality during the larval and pupal stages, ultimately preventing the emergence of adult mosquitoes. This disruption of the life cycle is a critical aspect of its efficacy as a pest control agent.

For instance, at concentrations of 0.1, 0.05, and 0.01 mg/mL, the mortality rates for larvae were 99%, 97%, and 84%, respectively. In these treatment groups, no adult mosquitoes emerged, indicating a total disruption of the life cycle. The time to death for larvae in the treatment groups was also significantly longer (up to 400 hours) compared to the control group (168 hours), suggesting a slow-acting but definitive lethal effect.

Table 2: Effect of Sodium Ricinoleate on the Mortality of Aedes aegypti Larvae

Concentration (mg/mL) Larval Mortality (%)
0.1 99%
0.05 97%
0.01 84%
Control 2%

Investigative Animal Studies (Excluding Human Clinical Data)

Recent investigative studies using rodent models have suggested potential neurobehavioral effects of ricinoleic acid, the primary component of sodium ricinoleate. A 2024 study provided preliminary evidence for an anxiolytic-like effect of both castor oil and ricinoleic acid in male mice. researchgate.netnih.gov

The study utilized the elevated zero maze, a common behavioral test to assess anxiety. researchgate.netnih.gov When administered a 5% solution of either castor oil or ricinoleic acid, the mice showed a significant increase in the amount of time spent in the open zones of the maze compared to the saline-treated control group. researchgate.netnih.gov This behavior, an increased exploration of open and unprotected areas, is interpreted as a reduction in anxiety-like behavior. researchgate.net However, the study noted that there was no significant difference in the number of entries into the open zones. researchgate.netnih.gov These findings suggest that ricinoleic acid may have properties that modulate anxiety, warranting further investigation into its mechanisms of action within the central nervous system. researchgate.netnih.gov

Biochemical Pathway Modulation in Animal Models

Research into the biochemical effects of this compound, the sodium salt of ricinoleic acid, in animal models has elucidated several key pathways through which the compound exerts its physiological effects. Investigations have primarily centered on its well-known pro-secretory and smooth muscle-contracting actions in the intestine, identifying specific molecular targets and downstream signaling cascades. The principal mechanisms identified include the activation of prostanoid receptors, modulation of nitric oxide synthase activity, and alterations in intestinal transport processes.

Prostaglandin (B15479496) EP3 and EP4 Receptor Activation

A pivotal discovery in understanding the mechanism of this compound is the identification of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) as its primary molecular target. epa.govpnas.orgnih.govnih.gov Ricinoleic acid, the active component, acts as a selective agonist for the EP3 receptor and, to a lesser extent, the EP4 receptor. epa.govpnas.org This interaction is a direct pharmacological effect, as the compound's actions are not prevented by cyclooxygenase (COX) inhibitors, indicating that it does not function by stimulating the endogenous production of prostaglandins. epa.govnih.gov

The activation of the EP3 receptor, a G-protein coupled receptor (GPCR), by ricinoleic acid initiates specific intracellular signaling cascades. pnas.orgmpg.de In intestinal and uterine smooth muscle cells, EP3 receptor activation leads to a dose-dependent increase in intracellular calcium concentrations ([Ca²⁺]i). epa.govpnas.org This mobilization of calcium is a critical step that triggers muscle contraction, leading to increased intestinal peristalsis and uterine contractions. pnas.orgnih.gov The effect was confirmed in studies using mice genetically engineered to lack the EP3 receptor; these mice were unresponsive to the laxative and uterine-contracting effects of castor oil and ricinoleic acid. pnas.orgmpg.de

Furthermore, the EP3 receptor is coupled to the inhibitory G-protein (Gi/o). nih.govnih.gov Its activation by ricinoleic acid leads to the inhibition of adenylate cyclase, resulting in a dose-dependent decrease in cyclic AMP (cAMP) levels. researchgate.net This finding clarifies earlier conflicting reports regarding the compound's effect on adenylate cyclase activity.

Table 1: Modulation of Prostaglandin Receptor Pathways by Ricinoleic Acid in Animal and Cellular Models
ParameterAnimal/Cell ModelObserved EffectQuantitative DataSource
Receptor BindingChinese Hamster Ovary (CHO) cells expressing human EP3 receptorsRicinoleic acid competes with ³H-PGE₂ for binding to the EP3 receptor.IC₅₀ = 500 nM epa.govpnas.org
Receptor Activation (Intracellular Calcium)Human megakaryocyte leukemia (MEG-01) cellsRicinoleic acid induces a dose-dependent increase in intracellular calcium ([Ca²⁺]i).EC₅₀ = 5 µM pnas.orgmedchemexpress.com
Downstream Signaling (cAMP)Ovarian, kidney, corneal epithelial, and trabecular meshwork cell linesRicinoleic acid causes a dose-dependent decrease in cAMP levels.Effective concentration range: 10-1000 nM researchgate.net
Functional Outcome (Intestinal Transit)Mice (Wild-Type vs. EP3 Receptor-Deficient)Induces diarrhea and reduces intestinal transit time in wild-type mice; effect is absent in EP3 knockout mice.Not Applicable epa.govpnas.org
Functional Outcome (Smooth Muscle Contraction)Isolated mouse intestine and uterusInduces contractile activity in intestinal and uterine smooth muscle.Effective at 100 µM medchemexpress.com

Modulation of Nitric Oxide Synthase Pathway

In addition to direct receptor agonism, this compound modulates the nitric oxide (NO) pathway in the intestine. Studies in rats have demonstrated that ricinoleic acid increases the activity of Nitric Oxide Synthase (NOS), the enzyme responsible for producing NO. epa.govresearchgate.net This effect was observed in homogenates of both ileal and colonic tissue following incubation with ricinoleic acid. researchgate.netunina.ittandfonline.com The increase in NOS activity was concentration-dependent and could be inhibited by L-NAME, a known NOS inhibitor, confirming the specificity of the interaction. epa.govresearchgate.net

Nitric oxide is a recognized mediator of intestinal fluid and electrolyte secretion. researchgate.net Therefore, the stimulation of NOS activity by ricinoleic acid is considered a contributing factor to its laxative effect. researchgate.nettandfonline.com However, the role of NO appears to be complex; in isolated rat ileum, NOS inhibitors were found to enhance the contractions evoked by ricinoleic acid, suggesting that NO may also act as a modulating factor to prevent excessive smooth muscle contraction. nih.gov

Table 2: Effects of Ricinoleic Acid on the Nitric Oxide Synthase (NOS) Pathway in Rat Intestinal Models
ParameterAnimal/Tissue ModelObserved EffectQuantitative DataSource
NOS ActivityRat ileum and colon homogenatesIncreased NOS activity upon incubation with ricinoleic acid.Concentration range: 10⁻⁵ to 10⁻³ M epa.govresearchgate.nettandfonline.com
Inhibition of NOS ActivityRat ileum and colon homogenatesPretreatment with L-NAME inhibited the ricinoleic acid-induced increase in NOS activity.L-NAME dose: 6.25–25 mg/kg i.p. researchgate.net
Modulation of ContractionRat isolated ileumInhibitors of NOS (L-NAME, L-NMMA) increased the amplitude of ricinoleic acid-evoked contractions.L-NAME/L-NMMA concentration: 30-300 µM nih.gov

Alteration of Intestinal Transport and Permeability

This compound also directly impacts the function and integrity of the intestinal mucosa. In hamster and rabbit intestinal models, the compound has been shown to induce secretion of water and sodium, increase mucosal permeability, and inhibit the absorption of nutrients. nih.govresearchgate.net

In studies using perfused hamster small intestine, an 8 mM concentration of sodium ricinoleate not only caused water and sodium secretion but also increased the intestinal clearance of permeability probes like inulin (B196767) and dextran (B179266). This was accompanied by evidence of mucosal injury, including increased shedding of epithelial cells (measured by DNA in the perfusate) and the release of the brush-border enzyme sucrase. researchgate.net

Further investigations in the rabbit intestine revealed that sodium ricinoleate (2-5 mM) inhibits the absorption of the amino acid alanine (B10760859). nih.gov This inhibition is proposed to occur through two mechanisms: a direct interference with the alanine transport system at the brush-border membrane and a disruption of the sodium gradient across the membrane, which is essential for co-transport, by increasing intracellular sodium concentration. nih.gov

Table 3: Effects of Sodium Ricinoleate on Intestinal Transport and Permeability
ParameterAnimal ModelObserved EffectQuantitative DataSource
Water and Electrolyte TransportPerfused hamster small intestineInduces secretion of water and sodium.Effective at 8 mM concentration researchgate.net
Intestinal PermeabilityPerfused hamster small intestineIncreased intestinal clearance of inulin and dextran (16,000 mol wt).Effective at 8 mM concentration researchgate.net
Mucosal IntegrityPerfused hamster small intestineIncreased mucosal cell exfoliation (DNA in perfusate) and release of sucrase.Effective at 8 mM concentration researchgate.net
Amino Acid AbsorptionRabbit intestine (in vivo and in vitro)Inhibition of alanine absorption.Concentration range: 2-5 mM nih.gov

Environmental Fate and Biodegradation Studies of Sodium R,z 12 Hydroxyoctadec 9 Enoate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of biological organisms. For Sodium (R,Z)-12-hydroxyoctadec-9-enoate, the key abiotic degradation pathways include photochemical reactions and hydrolysis, particularly within the context of its use in engineered materials.

Once released into the environment, this compound can be subject to photochemical degradation, primarily driven by reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). The C=C double bond in the oleic acid backbone of the ricinoleate (B1264116) molecule is a primary target for such reactions.

Table 1: Reactivity of Unsaturated Fatty Acids with Perhydroxyl Radicals (HO2•)

Fatty AcidRate Constant (M⁻¹s⁻¹)
Linoleic Acid1.2 x 10³
Linolenic Acid1.7 x 10³
Arachidonic Acid3.0 x 10³

Source: Adapted from studies on the reactivity of HO2/O2- with unsaturated fatty acids. nih.gov

The hydrolytic stability of this compound is a crucial factor in its application in engineered materials, such as polymers and coatings. As a salt of a weak acid and a strong base, it is generally expected to be stable in neutral and alkaline conditions. However, under acidic conditions, the carboxylate group can be protonated, forming ricinoleic acid.

The hydrolysis of ester bonds is a well-understood process that can be influenced by pH and temperature. acs.org In the context of polymers, the introduction of ionic moieties can influence hydrolytic stability. nih.gov For instance, copolyesters containing sodium salts of sulfonic acid have been studied for their hydrolytic degradation behavior. nih.gov While specific studies on the hydrolytic degradation kinetics of this compound within engineered materials are limited, research on ricinoleic acid-based polyesters provides valuable insights. The degradation of these polymers is characterized by the hydrolysis of anhydride (B1165640) bonds, leading to the release of constituent monomers. nih.gov Copolyesters of ricinoleic acid have been observed to lose 20-40% of their weight over 60 days of incubation during degradation studies. researchgate.net The rate of hydrolysis is influenced by the polymer's composition and structure. nih.gov

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is a primary pathway for the removal of organic compounds like this compound from the environment.

In wastewater treatment plants, activated sludge systems provide a rich environment for the microbial degradation of surfactants. Anionic surfactants, such as this compound, can be utilized by microorganisms as a source of carbon and energy. proquest.comresearchgate.net The biodegradation process typically involves two stages: primary biodegradation, where the parent molecule is altered, losing its surfactant properties, and ultimate biodegradation, where the molecule is completely broken down into carbon dioxide, water, and mineral salts. proquest.com

The presence of surfactants can influence the microbial community in activated sludge. tandfonline.com While some surfactants can be inhibitory at high concentrations, microbial populations can often adapt and effectively degrade these compounds. tandfonline.comtandfonline.com The degradation of fatty acids in activated sludge is a well-established process. nih.gov For instance, the primary degradation of linear alkylbenzene sulfonates (LAS) in activated sludge treatment can exceed 99% after an adaptation period. scispace.com Given its fatty acid structure, this compound is expected to be readily biodegradable in activated sludge environments. Studies on other sodium fatty acid salts, like sodium lauryl sulfate, have demonstrated their susceptibility to microbial degradation by bacterial consortia. researchgate.net The genus Pseudomonas has been identified as a predominant surfactant-degrading genus in some wastewater treatment systems. mdpi.com

Table 2: General Surfactant Biodegradation in Activated Sludge

Surfactant TypeBiodegradation PotentialInfluencing Factors
Anionic SurfactantsHighAcclimation of microbial population, concentration, chemical structure
Cationic SurfactantsVariableAdsorption to sludge, potential toxicity to microorganisms
Non-ionic SurfactantsGenerally HighStructure of the hydrophobic and hydrophilic groups

This table provides a generalized overview of surfactant biodegradation.

The enzymatic biotransformation of ricinoleic acid, the parent molecule of this compound, has been extensively studied. Various microorganisms, including yeasts and bacteria, produce enzymes capable of modifying the structure of ricinoleic acid to produce valuable compounds. This indicates that enzymatic pathways for the degradation of this molecule are present in natural systems.

One significant pathway for the biodegradation of ricinoleic acid is through peroxisomal β-oxidation. researchgate.net This process leads to the formation of intermediates like 4-hydroxydecanoic acid, which can then be converted to γ-decalactone, a valuable flavor and fragrance compound. researchgate.net The complete degradation pathway of ricinoleic acid in the castor bean endosperm involves both peroxisomes and mitochondria, highlighting the complex enzymatic machinery capable of breaking down this molecule. researchgate.net

Lipases are key enzymes in the initial hydrolysis of triglycerides containing ricinoleic acid. mdpi.com The enzymatic synthesis of ricinoleic acid itself involves oleate (B1233923) Δ12-hydroxylase. nih.gov Furthermore, ricinoleic acid can inhibit certain microbial processes, such as methanogenesis and fatty acid biohydrogenation in ruminant animals, indicating its interaction with microbial enzymes. nih.gov The enzymatic hydrolysis of ricinoleic acid can also be achieved using isolated enzymes, such as lipases from Candida antarctica. jst.go.jp

Table 3: Examples of Enzymatic Biotransformation of Ricinoleic Acid

Enzyme/OrganismTransformation Product
Yeasts (e.g., Candida)γ-decalactone
Butyrivibrio proteoclasticus12-hydroxystearate
Castor Bean LipasesHydrolysis of triglycerides to ricinoleic acid

This table illustrates some of the known enzymatic transformations of ricinoleic acid.

Theoretical and Computational Research on Sodium R,z 12 Hydroxyoctadec 9 Enoate

Molecular Modeling and Simulation Studies

While specific molecular modeling and simulation studies exclusively focused on Sodium (R,Z)-12-hydroxyoctadec-9-enoate are not extensively documented in publicly available literature, the principles of molecular modeling are routinely applied to understand the behavior of similar amphiphilic molecules. The structure of this compound, featuring a hydrophilic carboxylate head and a long, hydrophobic hydrocarbon tail with a hydroxyl group and a cis-double bond, suggests complex aggregation behavior in solution.

Molecular modeling can be used to simulate the three-dimensional structure of the molecule, highlighting its distinct polar and non-polar regions. youtube.com Such models are crucial for understanding how these molecules interact with each other and with solvents. For instance, simulations can predict the formation of micelles or other aggregates in aqueous solutions, a characteristic behavior of surfactants like sodium ricinoleate (B1264116). acs.orgwikipedia.org Studies on sodium ricinoleate have investigated its adsorption and aggregation behavior, which are fundamental to its function as a surfactant. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This method is valuable for predicting the activity of new, unsynthesized derivatives and for understanding the molecular properties that govern a specific biological effect.

A notable application of QSAR has been in the study of antibacterial derivatives of ricinoleic acid, the parent acid of this compound. researchgate.net In one such study, a series of ricinoleic acid derivatives were synthesized and tested for their antibacterial activity. The researchers then developed QSAR models to identify the key molecular descriptors influencing this activity.

The study revealed that the antibacterial activity of the ricinoleic acid derivatives was significantly correlated with topological and electronic parameters. Specifically, the valence second-order molecular connectivity index (²χv) and the total energy (TE) were identified as important descriptors. researchgate.net The developed QSAR models were validated and showed good predictive ability for the activity of new derivatives. researchgate.net

The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For the antibacterial ricinoleic acid derivatives, a simplified representation of the derived QSAR model could be: Log(Activity) = c₀ + c₁ (²χv) + c₂ (TE) where c₀, c₁, and c₂ are constants determined from the regression analysis.

The synthesis of various derivatives of ricinoleic acid, including esters and amides, provides a rich dataset for such QSAR studies. researchgate.netnih.gov For example, modifications at the carboxylic acid group, the hydroxyl group, or the double bond can lead to a wide range of derivatives with potentially different biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netnih.govresearchgate.net The insights gained from QSAR analyses can guide the synthesis of more potent and selective compounds.

Table 1: Key Parameters in QSAR Models for Ricinoleic Acid Derivatives

ParameterDescriptionImportance in Antibacterial Activity
Valence second-order molecular connectivity index (²χv)A topological descriptor that encodes information about the branching and connectivity of atoms in a molecule.Found to be a significant descriptor for the antibacterial activity of ricinoleic acid derivatives. researchgate.net
Total Energy (TE)An electronic parameter representing the total energy of the molecule in its ground state, calculated using quantum mechanical methods.Identified as an important factor influencing the antibacterial properties of the studied derivatives. researchgate.net

This table is generated based on findings from a QSAR study on antibacterial ricinoleic acid derivatives. researchgate.net

Kinetic Modeling of Reaction Pathways (e.g., Enzymatic Hydrolysis)

Kinetic modeling is essential for understanding the rates and mechanisms of chemical reactions, such as the enzymatic hydrolysis of esters of ricinoleic acid. The hydrolysis of ricinoleate esters, often found in castor oil, is a key reaction for obtaining ricinoleic acid, which has numerous industrial applications. niscpr.res.innih.gov Lipases are commonly used enzymes for this purpose. niscpr.res.innih.gov

The enzymatic hydrolysis of triglycerides like those in castor oil is a stepwise process, and kinetic models are developed to describe this complex reaction. ui.ac.id A common approach is to use models based on the Michaelis-Menten kinetics, which can be extended to account for factors like substrate inhibition, product inhibition, and the biphasic nature of the oil-water system. ui.ac.idrsc.orgmdpi.com

Studies on the enzymatic hydrolysis of methyl ricinoleate have been conducted to determine the optimal reaction conditions. researchgate.net In one study, the hydrolysis was investigated by varying temperature and enzyme concentration. The researchers found that a maximum conversion of 98.5% could be achieved at 60°C with a 4% enzyme concentration over 6 hours. researchgate.net The activation energy for the forward reaction was determined to be 14.69 kJ·mol⁻¹. researchgate.net

A general kinetic model for lipase-catalyzed hydrolysis can be described by the Ping-Pong Bi-Bi mechanism, where the enzyme first binds to the ester, releases the alcohol, and then the acylated enzyme reacts with water to release the fatty acid and regenerate the enzyme. rsc.orgpsu.edu

The rate of hydrolysis is influenced by several factors, including:

Temperature: The reaction rate generally increases with temperature up to an optimum, after which enzyme denaturation occurs. niscpr.res.inresearchgate.net

pH: Lipase (B570770) activity is highly dependent on the pH of the reaction medium, with an optimal pH that varies depending on the specific lipase used. niscpr.res.inresearchgate.net

Enzyme Concentration: Higher enzyme concentrations generally lead to faster reaction rates, although the increase may not be linear. niscpr.res.inscholar9.com

Substrate Concentration: The effect of substrate concentration can be complex, with potential for substrate inhibition at high concentrations. rsc.org

Water Content: In the case of oil hydrolysis, the ratio of water to oil is a critical parameter. researchgate.net

Table 2: Kinetic Parameters for the Enzymatic Hydrolysis of Methyl Ricinoleate

ParameterValueReaction Conditions
Optimal Temperature60 °C-
Optimal Enzyme Concentration4% (w/w)-
Optimal Reaction Time for Max. Conversion6 hours-
Maximum Conversion98.5%At optimal conditions
Activation Energy (Forward Reaction)14.69 kJ·mol⁻¹-

This table is based on a kinetic study of the enzymatic hydrolysis of methyl ricinoleate. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Sodium (R,Z)-12-hydroxyoctadec-9-enoate in laboratory settings?

this compound (sodium ricinoleate) is typically synthesized via saponification of ricinoleic acid (CAS 141-22-0) with sodium hydroxide. Ricinoleic acid, the parent compound, is isolated from castor oil (CAS 8001-79-4), which consists of triglycerides esterified with ricinoleic acid . The process involves hydrolysis under controlled alkaline conditions, followed by purification via recrystallization or solvent extraction. Key parameters include temperature control (60–80°C) and pH monitoring to avoid decomposition of the hydroxyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

  • NMR spectroscopy : To confirm the (R,Z)-stereochemistry at C12 and the double bond position at C9 .
  • FT-IR : Identification of hydroxyl (≈3400 cm⁻¹) and carboxylate (≈1550 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW: 340.45 g/mol) and isotopic patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210 nm .

Q. What are the critical stability considerations for storing this compound?

The compound is hygroscopic and sensitive to oxidation due to its unsaturated hydroxy fatty acid structure. Storage recommendations include:

  • Temperature : –20°C in airtight containers under inert gas (e.g., argon) .
  • Light protection : Amber glassware to prevent UV-induced degradation .
  • Desiccants : Use of silica gel or molecular sieves to mitigate moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) arise from variations in sample purity, hydration state, and experimental conditions. A systematic approach includes:

  • Standardized protocols : Use USP-grade solvents and controlled temperature (±0.1°C) during solubility testing .
  • Dynamic light scattering (DLS) : To detect micelle formation in aqueous solutions, which may obscure true solubility .
  • Cross-validation : Compare results with structurally related compounds (e.g., sodium oleate) to identify outliers .

Q. What experimental strategies mitigate interference from this compound in spectroscopic assays?

The compound’s hydroxyl and carboxylate groups can interfere with UV-Vis and fluorescence assays. Mitigation methods include:

  • Derivatization : Acetylation of the hydroxyl group to reduce polarity .
  • Background subtraction : Use of blank samples containing equimolar sodium ions .
  • Alternative detectors : LC-MS/MS for selective quantification in complex matrices .

Q. How does the stereochemistry of this compound influence its biological activity in membrane studies?

The (R,Z)-configuration is critical for interactions with lipid bilayers. Studies using enantiomeric analogs (e.g., (S,E)-isomers) show reduced membrane integration efficiency. Experimental approaches include:

  • Langmuir trough assays : Measure changes in surface pressure during monolayer incorporation .
  • Fluorescence anisotropy : Assess lipid order disruption using diphenylhexatriene (DPH) probes .
  • Molecular dynamics (MD) simulations : Model hydrogen bonding between the hydroxyl group and phospholipid headgroups .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points for this compound?

Reported melting points range from 51–52°C (pure) to 45–48°C (commercial grades). Factors include:

  • Hydration state : Anhydrous vs. monohydrate forms .
  • Impurities : Residual fatty acids (e.g., oleic acid) from incomplete saponification .
  • Polymorphism : Differential crystal packing observed via X-ray diffraction (XRD) .

Q. How should researchers address inconsistencies in toxicity profiles across safety data sheets (SDS)?

While some SDS classify the compound as non-hazardous (e.g., Larodan AB ), others recommend precautions (e.g., skin irritation ). Best practices include:

  • Batch-specific testing : Conduct in vitro cytotoxicity assays (e.g., MTT) for each synthesis batch .
  • Regulatory alignment : Follow GHS guidelines for hazard communication, even if not legally mandated .

Methodological Recommendations

Q. What protocols ensure reproducibility in formulating this compound-based drug delivery systems?

  • Emulsification : Use high-pressure homogenization (10,000–15,000 psi) with lecithin co-surfactants .
  • Stability testing : Accelerated aging studies (40°C/75% RH) to monitor particle size (DLS) and zeta potential .
  • In vivo compatibility : Pre-screen for immune responses using murine macrophage (RAW 264.7) assays .

Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?

  • Column selection : HILIC (hydrophilic interaction liquid chromatography) for polar analytes .
  • Mobile phase : Acetonitrile/ammonium formate (10 mM, pH 4.5) gradient .
  • Detection : Evaporative light scattering (ELSD) for non-UV-absorbing impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.